L-Asparagine-13C4 monohydrate

CAS No.:

Cat. No.: VC16196583

Molecular Formula: C4H10N2O4

Molecular Weight: 154.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H10N2O4 |

|---|---|

| Molecular Weight | 154.10 g/mol |

| IUPAC Name | (2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate |

| Standard InChI | InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1; |

| Standard InChI Key | RBMGJIZCEWRQES-KFYBRNFPSA-N |

| Isomeric SMILES | [13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N.O |

| Canonical SMILES | C(C(C(=O)O)N)C(=O)N.O |

Introduction

Structural and Isotopic Characteristics of L-Asparagine-13C4 Monohydrate

Molecular Architecture

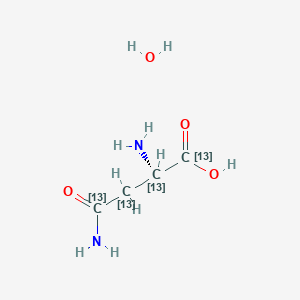

L-Asparagine-13C4 monohydrate () retains the core structure of L-asparagine, featuring a chiral α-carbon, an amide side chain, and a carboxyl group. Isotopic enrichment occurs at four carbon positions: the α-carbon, β-carbon, and both carbons within the amide moiety . The monohydrate form stabilizes the crystal lattice via hydrogen bonding between the water molecule and polar functional groups .

Table 1: Comparative Properties of L-Asparagine and L-Asparagine-13C4 Monohydrate

| Property | L-Asparagine | L-Asparagine-13C4 Monohydrate |

|---|---|---|

| Molecular Formula | ||

| Molar Mass (g/mol) | 150.14 | 154.10 |

| Melting Point (°C) | 217 | 233–235 |

| Optical Rotation () | +33.7° to +36.0° | +31.5° |

| Isotopic Purity | N/A | 98 atom % 13C |

Isotopic Enrichment and Spectral Signatures

The substitution of carbon-12 with carbon-13 shifts molecular ion peaks in mass spectrometry by +4 Da, facilitating unambiguous identification . In , enriched carbons exhibit distinct chemical shifts between 170–180 ppm (amide carbonyl) and 50–60 ppm (α-carbon). Such features enable real-time monitoring of asparagine metabolism in cell cultures and enzymatic assays.

Synthesis and Quality Control

Production Methodology

Synthesis begins with L-aspartic acid, which undergoes enzymatic amidation using asparagine synthetase in a -enriched ammonium medium. Key steps include:

-

Isotopic Incorporation: Batch fermentation with -glucose ensures uniform labeling at target carbons .

-

Crystallization: The product is precipitated as a monohydrate via slow evaporation from aqueous ethanol, yielding rhombic crystals .

-

Purification: Reverse-phase HPLC removes residual aspartic acid (<0.5%) and other impurities (<0.1%) .

Analytical Validation

Quality assurance protocols adhere to pharmacopeial standards (Ph. Eur.), with:

-

HPLC Purity: ≥95% (CP) confirmed using a C18 column and UV detection at 210 nm .

-

Isotopic Verification: High-resolution mass spectrometry (HRMS) validates the +4 Da mass shift.

Applications in Biochemical Research

Metabolic Flux Analysis

In cancer cell studies, L-asparagine-13C4 monohydrate traces nitrogen utilization in glutamine synthesis. For instance, isotopic labeling in ASNase-treated leukemic cells reveals compensatory aspartate uptake, quantified via LC-MS/MS.

Protein Dynamics

Incorporating -asparagine into recombinant proteins enables hydrogen-deuterium exchange (HDX) studies, mapping conformational changes during ligand binding .

Table 2: Research Applications and Experimental Outcomes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume